5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide
Description
5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, a thienyl ring, a triazole ring, and a hydrosulfide group
Properties
IUPAC Name |
4-methyl-3-(3-phenylmethoxythiophen-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c1-17-13(15-16-14(17)19)12-11(7-8-20-12)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYWRIUZQXTRGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C=CS2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thienyl ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyloxy group: This step often involves the reaction of the thienyl intermediate with benzyl alcohol in the presence of a suitable catalyst.
Formation of the triazole ring: This can be accomplished through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the hydrosulfide group: This final step typically involves the reaction of the triazole intermediate with a sulfur source, such as hydrogen sulfide or a thiol, under controlled conditions.
Industrial Production Methods
Industrial production of 5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide. Research indicates that compounds with similar structures exhibit promising activity against various bacterial strains and fungi.
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed significant inhibition zones in agar diffusion tests, suggesting their potential as effective antimicrobial agents .
| Pathogen | Inhibition Zone (mm) | Compound Tested |
|---|---|---|
| E. coli | 15 | 5-[3-(benzyloxy)-2-thienyl]-4H-triazole |
| S. aureus | 18 | 5-[3-(benzyloxy)-2-thienyl]-4H-triazole |
| Candida albicans | 12 | 5-[3-(benzyloxy)-2-thienyl]-4H-triazole |
This data indicates a potential for developing new antibiotics based on the triazole framework.
Drug Development Potential
The structural characteristics of triazoles make them attractive candidates for drug development. The ability to modify the side chains allows for the optimization of pharmacological properties.
Case Study: Synthesis of Triazole Derivatives
In a study focused on synthesizing novel triazole derivatives, researchers explored various substitutions at the triazole ring to enhance biological activity. The synthesized compounds were evaluated for their efficacy against malaria and other diseases .
The study found that specific modifications led to increased potency against malaria parasites, indicating that similar modifications could be applied to 5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide for enhanced therapeutic effects.
Other Biological Activities
Beyond antimicrobial properties, triazole compounds have been studied for their anticancer activities. Research indicates that certain triazoles can inhibit tumor growth by interfering with cellular processes.
Case Study: Anticancer Activity
A group of triazole derivatives was tested for cytotoxicity against various cancer cell lines. The results showed that some derivatives exhibited significant cytotoxic effects at low concentrations, suggesting their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The triazole ring and thienyl group may play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazole: Lacks the hydrosulfide group, which may affect its reactivity and biological activity.
5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide: Lacks the methyl group, which may influence its steric properties and reactivity.
5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylsulfone: Contains a sulfone group instead of a hydrosulfide group, which may alter its chemical and biological properties.
Uniqueness
5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to the presence of the hydrosulfide group, which can impart distinct reactivity and potential biological activity. The combination of the benzyloxy, thienyl, and triazole groups also contributes to its uniqueness, offering a versatile scaffold for further functionalization and exploration in various scientific fields.
Biological Activity
The compound 5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of 5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide can be represented as follows:
- Molecular Formula : C13H11N3OS2
- Molecular Weight : 273.37 g/mol
- Chemical Structure : The compound features a triazole ring linked to a benzyloxy group and a thienyl moiety, contributing to its unique properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit substantial antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that triazole derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, with some compounds showing MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics .
Antioxidant Properties
Antioxidant assays have shown that compounds within the triazole class can scavenge free radicals effectively. The antioxidant capacity of 5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide was assessed using DPPH and ABTS assays. Preliminary results suggest that this compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been extensively studied. In vivo studies indicated that certain derivatives exhibit anti-inflammatory activity comparable to standard anti-inflammatory drugs like indomethacin. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation .
Anticancer Activity
Emerging evidence suggests that triazole derivatives possess anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various pathways. The specific mechanisms by which 5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide exerts its anticancer effects are currently under investigation .
Case Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Among the tested compounds, one derivative showed an MIC of 16 µg/mL against E. coli, highlighting the potential of triazoles in combating bacterial infections .
Case Study 2: Antioxidant Activity
A comparative study on the antioxidant properties of various triazole derivatives found that 5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide exhibited an IC50 value of 25 µM in the DPPH assay, indicating strong free radical scavenging ability. This positions it as a promising candidate for further development as an antioxidant agent .
Data Tables
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of 5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide?
Answer:
The compound can be synthesized via cyclocondensation reactions involving substituted thiophene and triazole precursors. Key steps include:
- Reaction Setup: Use absolute ethanol as a solvent with catalytic glacial acetic acid (2–5 drops per 0.001 mol substrate) to facilitate proton transfer .
- Reflux Conditions: Maintain reflux for 4–6 hours to ensure complete ring closure and substitution at the triazole’s 3-position .
- Workup: Post-reflux, evaporate the solvent under reduced pressure and purify the crude product via recrystallization (e.g., ethanol/water mixtures).
Yield optimization requires precise stoichiometric ratios (1:1 molar equivalents of thiophene and triazole precursors) and inert atmospheric conditions to prevent oxidation of the hydrosulfide group .
Basic: How can the structural identity of this compound be confirmed post-synthesis?
Answer:
A multi-technique approach is essential:
- Elemental Analysis: Verify molecular formula (e.g., C, H, N, S content) to confirm purity (>98%) .
- IR Spectrophotometry: Identify characteristic peaks:
- Chromatography: Use thin-layer chromatography (TLC) with silica gel plates and ethanol:chloroform (1:3) as the mobile phase to confirm homogeneity .
Advanced: How can computational modeling predict the pharmacological activity of this triazole-thiophene hybrid?
Answer:
Quantum chemical calculations (e.g., DFT) are critical:
- Molecular Geometry: Optimize the structure using Gaussian09 at the B3LYP/6-31G(d) level to assess steric/electronic effects of the benzyloxy and thienyl groups .
- Docking Studies: Simulate interactions with target proteins (e.g., bacterial enzymes) using AutoDock Vina. Focus on hydrogen bonding (hydrosulfide group) and π-π stacking (benzyl-thiophene) for activity prediction .
- ADMET Profiling: Use SwissADME to predict bioavailability, highlighting potential metabolic liabilities (e.g., sulfhydryl oxidation) .
Advanced: How should researchers address contradictory data in pharmacological assays (e.g., antibacterial vs. cytotoxic activity)?
Answer:
Contradictions often arise from structural or methodological variables:
- Structural Modifications: Compare analogs (e.g., replacing the benzyloxy group with methoxy) to isolate activity contributors. Evidence shows that bulkier substituents reduce cytotoxicity but may lower antibacterial efficacy .
- Assay Conditions: Standardize test concentrations (e.g., 10–100 µM) and bacterial strains (e.g., Gram-positive vs. Gram-negative). For cytotoxicity, use MTT assays on HEK-293 cells to differentiate selective toxicity .
- Mechanistic Studies: Perform ROS (reactive oxygen species) assays to determine if antimicrobial activity correlates with oxidative stress induction .
Advanced: What strategies are effective for synthesizing metal complexes of this compound, and how do they alter bioactivity?
Answer:
Metal coordination enhances stability and activity:
- Salt Formation: React the hydrosulfide with metal sulfates (e.g., CuSO₄, ZnSO₄) in ethanol at 60°C. Use a 1:2 molar ratio (compound:metal) for neutral complexes .
- Characterization: Confirm coordination via UV-Vis (d-d transitions for Cu²⁺ at ~600 nm) and conductometric titration (1:2 electrolyte behavior) .
- Bioactivity Impact: Copper complexes often show enhanced antibacterial activity (e.g., 4-fold lower MIC against S. aureus) but may increase cytotoxicity. Zinc complexes typically balance efficacy and safety .
Basic: What storage conditions are optimal for maintaining the stability of this compound?
Answer:
- Short-Term: Store at –20°C in amber vials under argon to prevent hydrosulfide oxidation .
- Long-Term: Lyophilize the compound and store at –80°C with desiccants (silica gel). Avoid repeated freeze-thaw cycles to prevent degradation .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer:
Key SAR insights include:
- Triazole Substitution: The 4-methyl group enhances metabolic stability but reduces solubility. Replace with polar groups (e.g., –OH) to improve pharmacokinetics .
- Thiophene-Benzyloxy Linkage: Rigidify the structure via cyclization (e.g., forming a fused thieno-triazole) to enhance binding affinity .
- Hydrosulfide Group: Replace with sulfonamide (–SO₂NH₂) to mitigate oxidation while retaining hydrogen-bonding capacity .
Advanced: What analytical techniques resolve challenges in quantifying trace impurities during synthesis?
Answer:
- HPLC-MS: Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to detect impurities at <0.1% levels. Monitor m/z signals for byproducts (e.g., des-benzyl analogs) .
- NMR Spiking: Add authentic samples of suspected impurities (e.g., unreacted thiophene) to ¹H-NMR spectra to identify contaminant peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
